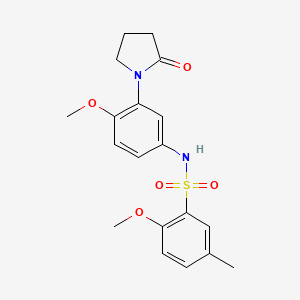![molecular formula C11H9Cl2I B3012084 1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-80-1](/img/structure/B3012084.png)
1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane scaffold is characterized by its rigid, three-dimensional structure, which can impart beneficial physicochemical properties to the molecules that contain it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of halogenated phenyl groups to the bicyclo[1.1.1]pentane scaffold. This can be achieved through various synthetic routes, including radical reactions and photoredox catalysis .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often involves large-scale synthesis techniques. For example, the flow photochemical addition of propellane to diacetyl can be used to construct the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This method allows for the rapid and efficient production of bicyclo[1.1.1]pentane derivatives, which can then be further functionalized to produce compounds like this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the halogenated phenyl groups.
Substitution: The compound can undergo substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield a wide range of functionalized bicyclo[1.1.1]pentane compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create complex molecules with unique structural properties.
Biology: Its rigid structure makes it useful in the study of molecular interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The rigid structure of the bicyclo[1.1.1]pentane core allows it to fit into specific binding sites on proteins or other biomolecules, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives, such as:
- 1-(2,3-Dichlorophenyl)-3-bromobicyclo[1.1.1]pentane
- 1-(2,3-Dichlorophenyl)-3-chlorobicyclo[1.1.1]pentane
- 1-(2,3-Dichlorophenyl)-3-fluorobicyclo[1.1.1]pentane
Uniqueness
What sets this compound apart from its similar compounds is the presence of the iodine atom, which can impart unique reactivity and binding properties. The iodine atom’s larger size and higher polarizability compared to other halogens can influence the compound’s interactions with molecular targets, potentially enhancing its effectiveness in certain applications .
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2I/c12-8-3-1-2-7(9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYGNEPWWSNRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)
![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)




